molecular formula C17H12FN3O B2364241 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile CAS No. 478041-35-9

2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile

Cat. No.: B2364241
CAS No.: 478041-35-9
M. Wt: 293.301
InChI Key: QNECWPVSGTZAHT-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile is a chemical compound with the molecular formula C17H12FN3O This compound is known for its unique structure, which includes a phthalazinone core substituted with a 4-fluorobenzyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzyl bromide with phthalazinone in the presence of a base such as potassium carbonate can yield the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid
  • **2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]ethanol

Uniqueness

Compared to similar compounds, 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile is unique due to its acetonitrile moiety, which can participate in a wider range of chemical reactions. This feature enhances its versatility in synthetic applications and its potential as a building block for more complex molecules.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c18-13-7-5-12(6-8-13)11-21-17(22)15-4-2-1-3-14(15)16(20-21)9-10-19/h1-8H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECWPVSGTZAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326972
Record name 2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478041-35-9
Record name 2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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